Ethyl 2-(2H-1,2,3-triazol-2-yl)propanoate

Medicinal Chemistry ADME Prediction Physicochemical Profiling

Generic triazole esters often lack regiochemical definition, causing regioisomeric mixtures that reduce synthetic yields and compromise biological assay reproducibility. This compound delivers a regiochemically locked 2H-triazole ester scaffold as the definitive solution. - Ensures >80% CuAAC yields without regioisomeric byproducts, minimizing purification costs. - Zero HBD, LogP 1.2, and TPSA 57.0 Ų predict superior membrane permeability vs. 1H-analogs-ideal for intracellular target engagement. - Supplied as a colorless to pale yellow liquid/solid, soluble in EtOH and DMSO; available for immediate dispatch with full COA documentation.

Molecular Formula C7H11N3O2
Molecular Weight 169.18 g/mol
Cat. No. B12888480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(2H-1,2,3-triazol-2-yl)propanoate
Molecular FormulaC7H11N3O2
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)N1N=CC=N1
InChIInChI=1S/C7H11N3O2/c1-3-12-7(11)6(2)10-8-4-5-9-10/h4-6H,3H2,1-2H3
InChIKeyLFSHHDGJAUFZGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(2H-1,2,3-triazol-2-yl)propanoate: Baseline Physicochemical and Structural Profile for Procurement Evaluation


Ethyl 2-(2H-1,2,3-triazol-2-yl)propanoate (CAS 577780-24-6) is an ethyl ester derivative of 2-(2H-1,2,3-triazol-2-yl)propanoic acid, belonging to the class of 2H-1,2,3-triazole-containing propanoate esters. Its molecular formula is C7H11N3O2, with a molecular weight of 169.18 g/mol [1]. Key computed physicochemical properties include an XLogP3 of 1.2 [2], topological polar surface area (TPSA) of 57.0 Ų [1], zero hydrogen bond donors, and four hydrogen bond acceptors [1]. The compound exists as a single enantiomer (one undefined stereocenter) and is typically supplied as a colorless to pale yellow liquid or solid, soluble in organic solvents such as ethanol and DMSO but with limited aqueous solubility .

Ethyl 2-(2H-1,2,3-triazol-2-yl)propanoate: Why Simple Substitution with Other Triazole Esters Risks Synthesis and Bioactivity Failure


Although many triazole-containing esters share the 1,2,3-triazole pharmacophore, the regiochemistry (2H- vs. 1H-substitution) and ester side-chain structure profoundly influence tautomeric stability, lipophilicity, and molecular recognition. Computational studies indicate that 2H-1,2,3-triazole tautomers are thermodynamically more stable in the gas phase than their 1H counterparts [1], a property that can translate to differential stability in synthetic intermediates and storage. Furthermore, even minor modifications to the ester alkyl chain or α-substitution pattern (e.g., methyl vs. hydrogen) alter logP, polar surface area, and rotatable bond count, all of which impact solubility, membrane permeability, and target binding. Consequently, generic substitution with a triazole ester lacking the precise 2H-regiochemistry or propanoate substitution pattern risks compromising synthetic yields, purity, and biological assay outcomes.

Ethyl 2-(2H-1,2,3-triazol-2-yl)propanoate: Head-to-Head Physicochemical and Synthetic Differentiation Data


Physicochemical Differentiation: LogP, PSA, and Rotatable Bond Comparison vs. Closest Analogs

Ethyl 2-(2H-1,2,3-triazol-2-yl)propanoate exhibits an XLogP3 of 1.2 [1], a TPSA of 57.0 Ų, and four rotatable bonds, distinguishing it from structurally similar triazole esters. In comparison, ethyl 2-(1H-1,2,3-triazol-1-yl)acetate (CAS 22077-59-8) has a lower molecular weight (169.14 g/mol) and a different regiochemistry (1H- vs. 2H-substitution), which alters its electronic distribution and tautomeric stability [2]. The gem-dimethyl analog, ethyl 2-methyl-2-(2H-1,2,3-triazol-2-yl)propanoate (CAS 2170180-17-1), has a higher XLogP3 of 1.6-1.8 (estimated) due to increased hydrophobic bulk [1]. These differences in lipophilicity and polar surface area directly impact compound partitioning, solubility, and passive membrane permeability, making the unsubstituted α-position and specific logP of the target compound critical for achieving desired pharmacokinetic or partitioning behavior in assays.

Medicinal Chemistry ADME Prediction Physicochemical Profiling

Regiochemical Stability Advantage: 2H-Tautomer Exhibits Enhanced Gas-Phase and Solution Stability Over 1H-1,2,3-Triazole Analogs

The 2H-1,2,3-triazole tautomer present in ethyl 2-(2H-1,2,3-triazol-2-yl)propanoate is more stable than the 1H-tautomer in both gas phase and solution, as demonstrated by computational and experimental studies [1]. In the gas phase, the 2H-tautomer constitutes over 99.9% of the equilibrium mixture for unsubstituted 1,2,3-triazole, whereas in solution, the 1H-tautomer becomes more populated due to solvent polarity effects [2]. However, for 2-substituted triazoles like the target compound, the 2H-regiochemistry is locked, preventing tautomerization to the less stable 1H-form. This contrasts with 1-substituted analogs (e.g., ethyl 2-(1H-1,2,3-triazol-1-yl)acetate), which are locked in the thermodynamically less favored 1H-regiochemistry. This intrinsic stability advantage translates to reduced degradation under acidic, basic, oxidative, or reductive conditions during synthesis and storage [3].

Organic Synthesis Tautomerism Stability Studies

Synthetic Yield Advantage: CuAAC-Mediated Synthesis of 2H-Triazole Esters Achieves >80% Yield vs. <50% for Alternative Routes

The synthesis of 2H-1,2,3-triazole-containing esters like ethyl 2-(2H-1,2,3-triazol-2-yl)propanoate can be efficiently achieved via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, with reported yields exceeding 80% . In contrast, alternative synthetic routes for analogous triazole esters, such as hydrazonation of β-keto esters followed by cyclization, typically yield less than 50% . This significant difference in synthetic efficiency (Δ >30% absolute yield) is critical for cost-effective scale-up and procurement of high-purity material. Furthermore, the CuAAC approach provides high regioselectivity for the 1,4-disubstituted triazole product, minimizing the formation of undesired regioisomers that would necessitate additional purification steps [1].

Click Chemistry Synthetic Methodology Process Chemistry

Reduced Hydrogen Bond Donor Count (0 vs. 1) Enhances Membrane Permeability Predictions Over Carboxylic Acid Counterparts

Ethyl 2-(2H-1,2,3-triazol-2-yl)propanoate possesses zero hydrogen bond donors (HBD), compared to one HBD for its carboxylic acid counterpart, 2-(2H-1,2,3-triazol-2-yl)propanoic acid (CAS 1190392-47-2) . This difference is critical for passive membrane permeability, as a lower HBD count correlates with improved Caco-2 permeability and oral bioavailability in drug discovery settings. The ester prodrug strategy is frequently employed to mask the carboxylic acid group, thereby increasing logP and reducing HBD count, which enhances cellular uptake and blood-brain barrier penetration. The target compound's zero HBD count positions it as a more permeable intermediate or prodrug relative to its free acid form.

ADME Drug-likeness Permeability

Precise Molecular Weight (169.18 g/mol) and LogP (1.2) Align with Rule-of-Five Compliance for Favorable Oral Bioavailability Predictions

The target compound complies with Lipinski's Rule of Five (MW <500, LogP <5, HBD ≤5, HBA ≤10) with a molecular weight of 169.18 g/mol, XLogP3 of 1.2, zero HBD, and four HBA [1]. While many triazole-containing drug candidates exceed these thresholds due to additional aromatic rings or polar substituents, the lean structure of ethyl 2-(2H-1,2,3-triazol-2-yl)propanoate provides a favorable starting point for lead optimization. Its moderate lipophilicity (LogP 1.2) balances aqueous solubility (estimated ~2-3 mg/mL) with passive permeability, a combination often challenging to achieve in larger, more complex triazole derivatives. This property profile supports its use as a versatile building block for generating focused libraries with predicted oral bioavailability.

Drug Discovery Lipinski's Rule of Five ADME Prediction

Regioselective Synthesis of 2H-Triazole Esters via Michael Addition in Aprotic Solvents Yields Higher Purity Than Neat Reactions

A highly regioselective method for synthesizing 2H-1,2,3-triazole derivatives, including ethyl 2-(2H-1,2,3-triazol-2-yl)propanoate, involves the Michael addition of NH-1,2,3-triazole to α,β-unsaturated carbonyl compounds in aprotic solvents such as ethyl acetate with a catalytic base . This protocol selectively yields the 2H-regioisomer, whereas performing the reaction neat favors the 1H-isomer. The use of aprotic solvents and controlled basic conditions minimizes regioisomeric impurities, which can be challenging to separate chromatographically. This translates to higher purity material directly from the reaction vessel, reducing purification costs and improving overall yield.

Regioselective Synthesis Michael Addition Process Chemistry

Ethyl 2-(2H-1,2,3-triazol-2-yl)propanoate: Best-Fit Research and Industrial Application Scenarios Based on Quantitative Differentiation


Medicinal Chemistry: Triazole-Containing Prodrug Design Requiring Balanced Lipophilicity and Permeability

The combination of moderate lipophilicity (LogP 1.2), zero hydrogen bond donors, and low molecular weight makes ethyl 2-(2H-1,2,3-triazol-2-yl)propanoate an ideal ester prodrug scaffold for carboxylic acid-containing triazole inhibitors. Its favorable Rule-of-Five compliance (MW=169, LogP=1.2, HBD=0) predicts good oral absorption, while the 2H-triazole core provides enhanced stability against metabolic degradation compared to 1H-analogs [1]. Researchers developing kinase inhibitors, HDAC inhibitors, or antifungal agents that require intracellular target engagement should prioritize this ester form over the free acid to improve cellular permeability and bioavailability [2].

Organic Synthesis: Click Chemistry Building Block for Diversified 1,4-Disubstituted Triazole Libraries

The compound serves as a versatile intermediate for generating 1,4-disubstituted-1,2,3-triazole derivatives via copper-catalyzed azide-alkyne cycloaddition (CuAAC). The 2H-regiochemistry locked in the propanoate ester ensures that subsequent functionalization occurs at the desired N2 position, avoiding regioisomeric mixtures. High synthetic yields (>80%) achieved via CuAAC minimize waste and reduce cost per compound, making it suitable for parallel synthesis and library production .

ADME Screening: Reference Standard for Tautomer-Specific Stability and Permeability Assays

Given the established stability advantage of 2H-1,2,3-triazoles over 1H-tautomers in gas phase and solution [3], this compound can serve as a reference standard in stability studies assessing tautomer-dependent degradation pathways. Its well-defined physicochemical properties (LogP, PSA, rotatable bonds) allow it to be used as a calibration marker for HPLC method development and as a control in Caco-2 permeability assays to benchmark the impact of hydrogen bond donor count on passive diffusion.

Agrochemical Research: Fungicide Intermediate with Favorable Environmental Partitioning Profile

Triazole esters are widely explored as fungicides due to their inhibition of ergosterol biosynthesis. The target compound's LogP of 1.2 and TPSA of 57.0 Ų predict moderate soil mobility and water solubility, which are desirable characteristics for agrochemical leads that require both foliar uptake and systemic translocation. Its zero hydrogen bond donor count may also enhance cuticular penetration compared to more polar triazole derivatives [4].

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